3-Chloro-6,10-dimethylundeca-5,9-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6,10-dimethylundeca-5,9-dien-2-one is an organic compound with the molecular formula C13H21ClO. It is a derivative of geranylacetone, a compound known for its applications in various fields, including perfumery and organic synthesis. This compound is characterized by its unique structure, which includes a chlorine atom, making it distinct from its parent compound.
Vorbereitungsmethoden
The synthesis of 3-Chloro-6,10-dimethylundeca-5,9-dien-2-one typically involves the chlorination of 6,10-dimethylundeca-5,9-dien-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-6,10-dimethylundeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6,10-dimethylundeca-5,9-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-6,10-dimethylundeca-5,9-dien-2-one involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6,10-dimethylundeca-5,9-dien-2-one can be compared with similar compounds such as:
6,10-Dimethylundeca-5,9-dien-2-one: The parent compound without the chlorine atom.
Geranylacetone: A related compound used in perfumery and organic synthesis.
Farnesylacetone: Another derivative with similar structural features.
The uniqueness of this compound lies in its chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
68119-13-1 |
---|---|
Molekularformel |
C13H21ClO |
Molekulargewicht |
228.76 g/mol |
IUPAC-Name |
3-chloro-6,10-dimethylundeca-5,9-dien-2-one |
InChI |
InChI=1S/C13H21ClO/c1-10(2)6-5-7-11(3)8-9-13(14)12(4)15/h6,8,13H,5,7,9H2,1-4H3 |
InChI-Schlüssel |
HWKMZPZRDBTGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCC(C(=O)C)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.